4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a unique combination of pyrazole, pyridazine, and piperidine moieties
Preparation Methods
The synthesis of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-dimethylpyrazole, which is then reacted with appropriate reagents to form the pyrazole-pyridazine intermediate. This intermediate is further reacted with N,N-dimethylpiperidine-1-sulfonamide under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions
Scientific Research Applications
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit cell proliferation.
Industry: It is employed in the development of new materials with specific electronic and catalytic properties
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide include:
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole moiety but lacking the pyridazine and piperidine groups.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: A compound with a tetrazine core and similar pyrazole substituents.
1,3,5-Tris[(3,5-dimethylpyrazol)-1-ylmethyl]-2,4,6-trimethylbenzene: A compound with a benzene core and multiple pyrazole groups. The uniqueness of this compound lies in its combination of pyrazole, pyridazine, and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3S/c1-12-11-13(2)21(17-12)15-5-6-16(23)22(18-15)14-7-9-20(10-8-14)26(24,25)19(3)4/h5-6,11,14H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVCRHFYGSWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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